molecular formula C32H47ClN4O6S B560584 E3 リガーゼ リガンド-リンカー コンジュゲート 10

E3 リガーゼ リガンド-リンカー コンジュゲート 10

カタログ番号: B560584
分子量: 651.3 g/mol
InChIキー: VVGFRQKHZOZAAG-UWPQIUOOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Applications in Drug Development

E3 ligase ligand-linker conjugates have been applied in various therapeutic areas:

  • Cancer Therapy : PROTACs utilizing E3 ligases like cereblon and von Hippel-Lindau have shown promise in degrading oncogenic proteins. For example, PROTACs targeting the estrogen receptor have demonstrated significant efficacy in breast cancer models .
  • Autoimmune Diseases : By selectively degrading pro-inflammatory cytokines or their receptors, these conjugates can modulate immune responses effectively. Research has indicated that PROTACs can target proteins involved in autoimmune pathways, offering new therapeutic avenues .
  • Neurodegenerative Disorders : Targeting misfolded proteins associated with diseases such as Alzheimer's has been another application. PROTACs can potentially clear toxic aggregates from neurons, thereby alleviating disease symptoms .

Case Study 1: Targeting Estrogen Receptor Alpha (ERα)

A notable case study involved the development of PROTACs based on raloxifene as an ERα-binding ligand and either cereblon or von Hippel-Lindau as E3 ligase ligands. These PROTACs exhibited significant degradation activity against ERα in cellular models, with one compound showing an IC50 value of 39.9 nM . The optimization of linker length was crucial in enhancing degradation efficiency.

Case Study 2: Degradation of CDK4/6

In another study, researchers designed PROTACs that targeted cyclin-dependent kinases CDK4 and CDK6 using various E3 ligases. The results demonstrated that different linker structures influenced degradation efficiency, with some constructs achieving DC50 values below 10 nM . This highlights the importance of linker design in maximizing therapeutic potential.

Comparative Data Table

Application AreaTarget ProteinE3 Ligase UsedLinker TypeIC50/DC50 (nM)
Cancer TherapyEstrogen ReceptorCereblon/VHLPEG Linker39.9
Autoimmune DiseasesPro-inflammatory CytokinesCereblonAlkyl Chain<10
Neurodegenerative DisordersTau ProteinVHLAlkyl/Ether0.17

作用機序

VH032-PEG2-C4-Cl は、ユビキチン・プロテアソーム系を介して標的タンパク質の分解を誘導することで効果を発揮します。この化合物は VHL E3 ユビキチンリガーゼに結合し、標的タンパク質にユビキチン分子をタグ付け、プロテアソームによる分解をマークします。 このプロセスには、VHL リガンドと標的タンパク質の相互作用など、いくつかの分子標的と経路が関与しています .

準備方法

合成経路と反応条件

VH032-PEG2-C4-Cl の合成には、VHL リガンドとアルキル/エーテル系リンカーの抱合が含まれます。このプロセスには、通常、以下の手順が含まれます。

工業生産方法

VH032-PEG2-C4-Cl の工業生産は、同様の合成経路に従いますが、規模が大きくなります。このプロセスには、以下が含まれます。

化学反応解析

反応の種類

VH032-PEG2-C4-Cl は、以下の化学反応など、さまざまな化学反応を起こします。

一般的な試薬と条件

VH032-PEG2-C4-Cl を含む反応で使用される一般的な試薬には、以下が含まれます。

主要な生成物

これらの反応によって生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応ではさまざまな官能基を持つさまざまな抱合体が生成される可能性があり、酸化反応と還元反応では化合物の化学構造が変化する可能性があります .

科学研究への応用

VH032-PEG2-C4-Cl は、以下の科学研究への応用など、幅広い用途を持っています。

    化学: 標的タンパク質分解のための PROTAC の合成に使用されます。

    生物学: タンパク質分解経路を研究するために細胞ベースのアッセイで使用されます。

    医学: がんなどの病気に対する新しい治療薬の開発における可能性について調査されています。

    産業: 生化学研究用の研究試薬やツールの製造に使用されています .

化学反応の分析

Types of Reactions

VH032-PEG2-C4-Cl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving VH032-PEG2-C4-Cl include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various conjugates with different functional groups, while oxidation and reduction reactions can modify the chemical structure of the compound .

類似化合物との比較

類似化合物

独自性

VH032-PEG2-C4-Cl は、VHL リガンドとアルキル/エーテル系リンカーの特定の組み合わせによってユニークであり、疎水性と親水性のバランスがとれています。 このバランスにより、標的タンパク質の分解を効果的に誘導する能力が向上します .

生物活性

E3 ligase ligand-linker conjugates, particularly the compound “E3 ligase Ligand-Linker Conjugates 10,” represent a significant advancement in targeted protein degradation strategies, specifically through the development of proteolysis-targeting chimeras (PROTACs). These bifunctional molecules are designed to simultaneously bind to a target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein. This article explores the biological activity of E3 ligase Ligand-Linker Conjugates 10, detailing their mechanisms, efficacy, and implications in therapeutic applications.

E3 ligases play a crucial role in the ubiquitin-proteasome system by mediating the transfer of ubiquitin from E2 enzymes to substrate proteins. The mechanism involves:

  • Formation of Ternary Complexes : The ligand-linker conjugate binds to both the target protein and the E3 ligase, forming a ternary complex that promotes ubiquitination.
  • Ubiquitination : Once the complex is formed, the E3 ligase catalyzes the transfer of ubiquitin to the target protein, marking it for degradation.
  • Proteasomal Degradation : The polyubiquitinated protein is recognized by the proteasome, leading to its degradation into smaller peptides.

This process not only facilitates targeted degradation but also allows for substoichiometric catalytic activity, meaning that a single PROTAC molecule can induce multiple rounds of degradation.

Efficacy in Target Protein Degradation

Recent studies have demonstrated that E3 ligase Ligand-Linker Conjugates 10 exhibit potent biological activity in degrading various target proteins. For instance:

  • Target Proteins : The conjugates have been effective against proteins linked to several diseases, including cancer and neurodegenerative disorders.
  • Degradation Efficiency : In comparative studies, PROTACs utilizing E3 ligase Ligand-Linker Conjugates 10 showed a DC50 (concentration for 50% degradation) lower than 10 nM for specific targets such as CDK4 and CDK6 .

Structure-Activity Relationship (SAR)

The biological activity of these conjugates is heavily influenced by their structural components:

  • Linker Length and Composition : Variations in linker length significantly affect the spatial configuration necessary for optimal ternary complex formation. Shorter linkers may enhance selectivity towards specific isoforms of target proteins .
  • Ligand Variability : The choice of E3 ligase ligand impacts the overall efficacy. For example, CRBN-based PROTACs have been shown to preferentially degrade certain targets over others .

Case Studies

  • Palbociclib-Based PROTACs :
    • Researchers conjugated different E3 ligase ligands with palbociclib, observing preferential degradation of CDK6 over CDK4 with minimal differences in efficiency .
    • This study highlighted how linker structures are critical in determining degradation profiles.
  • ERα Degradation :
    • A series of PROTACs targeting ERα were developed using raloxifene as a ligand. The optimized conjugate ERD-308 exhibited significant anti-proliferative activity in breast cancer cell lines with an IC50 of 0.17 nM .

Data Table

Compound NameTarget ProteinE3 Ligase UsedDC50 (nM)IC50 (nM)Notes
Ligand-Linker Conjugate 10CDK4/6VHL<10NAPreferential degradation observed
ERD-308ERαCRBNNA0.17Significant anti-proliferative activity
Palbociclib-PROTACCDK6IAPNANADemonstrated selective degradation

特性

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-(6-chlorohexoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47ClN4O6S/c1-22-28(44-21-35-22)24-11-9-23(10-12-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-43-16-15-42-14-8-6-5-7-13-33/h9-12,21,25-26,29,38H,5-8,13-20H2,1-4H3,(H,34,40)(H,36,39)/t25-,26+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGFRQKHZOZAAG-UWPQIUOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCCCCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCCCCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47ClN4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
E3 ligase Ligand-Linker Conjugates 10
Reactant of Route 2
Reactant of Route 2
E3 ligase Ligand-Linker Conjugates 10
Reactant of Route 3
Reactant of Route 3
E3 ligase Ligand-Linker Conjugates 10
Reactant of Route 4
Reactant of Route 4
E3 ligase Ligand-Linker Conjugates 10
Reactant of Route 5
Reactant of Route 5
E3 ligase Ligand-Linker Conjugates 10
Reactant of Route 6
Reactant of Route 6
E3 ligase Ligand-Linker Conjugates 10

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。